molecular formula C20H18N2O2 B12375458 3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline

3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline

Cat. No.: B12375458
M. Wt: 318.4 g/mol
InChI Key: HPAQZIBAUYQOIW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline is a complex organic compound that belongs to the class of cinnoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines under acidic or basic conditions to form intermediate compounds, which are then cyclized to produce the desired cinnoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline apart is its specific substitution pattern and the resulting unique biological and chemical properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline

InChI

InChI=1S/C20H18N2O2/c1-23-18-10-9-14(12-19(18)24-2)17-11-15-8-7-13-5-3-4-6-16(13)20(15)22-21-17/h3-6,9-12H,7-8H2,1-2H3

InChI Key

HPAQZIBAUYQOIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C(=C2)CCC4=CC=CC=C43)OC

Origin of Product

United States

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